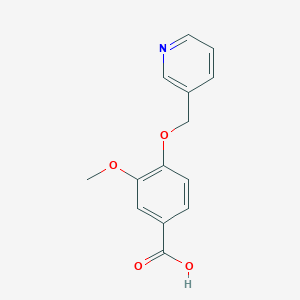
3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid, is a benzoic acid derivative with methoxy and pyridinylmethoxy substituents. This compound is structurally related to various benzoic acid derivatives that have been explored for their potential in creating metal-organic frameworks, coordination polymers, and other complex structures due to their ability to act as ligands . These derivatives often exhibit interesting physical and chemical properties, such as solvatochromism, chirality, and photophysical properties, which can be manipulated through structural modifications .
Synthesis Analysis
The synthesis of related compounds typically involves solvothermal or hydrothermal methods, where the benzoic acid derivatives are reacted with metal ions to form coordination networks or polymers . For instance, the synthesis of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid as a ligand has been achieved, resulting in compounds with distinct large channels and chromotropic properties . Similarly, the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate has been reported, which involves the reaction of 3,5-dihydroxybenzoic acid with chloromethyl pyridine under controlled temperature and time conditions .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized by single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . For example, the structure of a related compound, 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, has been determined to be nearly planar with specific inclinations between the planes defined by the pyridinylmethoxy groups . These structural features are crucial for understanding the compound's ability to form supramolecular structures through hydrogen bonding and other intermolecular interactions .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including metalation, which is a key step in the formation of metal-organic frameworks and coordination polymers . For instance, the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids has been achieved using n-butyl lithium–potassium tert-butoxide, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid . These reactions are sensitive to the position of substituents on the benzoic acid ring, which can influence the reactivity and selectivity of the metalation process .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as solvatochromism, chirality, and luminescence, are often studied using various spectroscopic techniques and theoretical calculations . For example, the solvatochromic behavior of metal-organic frameworks based on 4-(pyridin-4-yl)benzoic acid has been characterized using thermogravimetric analysis (TGA), X-ray powder diffraction (XRPD), and UV-vis spectrophotometry . Additionally, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been assessed, revealing their potential as light-harvesting chromophores .
科学的研究の応用
Synthesis and Coordination Polymers
Several studies have focused on the synthesis of aromatic carboxylic acids and their application in creating lanthanide-based coordination polymers. These polymers have been characterized for their photophysical properties, showcasing potential applications in material science due to their interesting molecular arrays and luminescent efficiencies. For instance, derivatives of 3,5-dihydroxy benzoic acid, modified to incorporate benzyl and pyridyl moieties, have been used to support a series of lanthanide coordination compounds. These compounds exhibit bright green luminescence efficiencies and longer excited state lifetimes, which could be leveraged in the development of new luminescent materials (Sivakumar et al., 2011).
Luminescent Properties and Material Applications
Research has also highlighted the luminescent properties of coordination polymers and hybrid materials containing rare earth elements. These materials demonstrate high thermal stability and strong emission upon UV excitation, attributed to efficient ligand-to-metal energy transfer mechanisms. Such properties are indicative of their potential use in optoelectronic devices and sensors (Zhang et al., 2015).
Structural Characterization
The structural characterization of compounds under hydrothermal conditions has led to insights into their molecular geometry and interactions. For example, studies have reported on the nearly planar structure of related compounds and their assembly into chains through hydrogen bonding, which could inform the design of molecular architectures for various applications (Lin & Zhang, 2012).
Chemical Synthesis
Efforts in chemical synthesis have yielded various derivatives through reactions involving 3,5-dihydroxybenzoic acid and chloromethyl pyridine. These syntheses explore the effects of reaction temperature and time on esterification and etherification, contributing to the methodology of organic synthesis and potentially facilitating the production of novel compounds for further research and application (Wang Xiu-jian, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-7-11(14(16)17)4-5-12(13)19-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTDSROOSVUWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


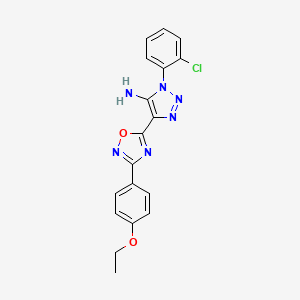
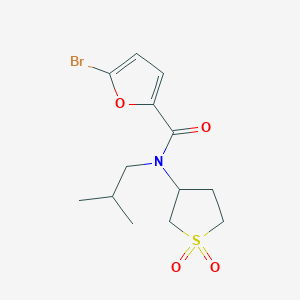

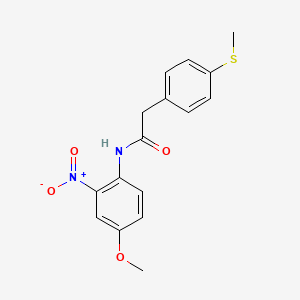
![2-{[2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2530540.png)
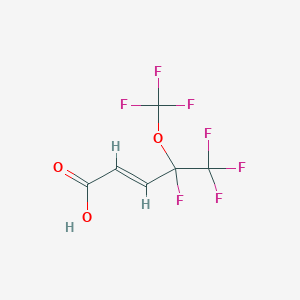

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-((5-benzoylthiophen-2-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2530549.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)
